9H,9'H-3,3'-Bicarbazole
Overview
Description
9H,9’H-3,3’-Bicarbazole is an organic compound characterized by the presence of two carbazole units linked through their nitrogen atoms. This compound is known for its unique electronic properties and has garnered significant interest in various fields of scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Barbier Reaction: One common method involves the reaction of aromatic aldehydes with imidazole in the presence of a base catalyst.
Bromination Reaction: Another method involves the reaction of 9H,9’H-3,3’-Bicarbazole with brominated phenyl groups under basic conditions.
Industrial Production Methods:
- Industrial production often involves the use of large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability and integrity of the compound during production .
Types of Reactions:
Oxidation: 9H,9’H-3,3’-Bicarbazole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can also undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed:
Mechanism of Action
Target of Action
9H,9’H-3,3’-Bicarbazole is primarily used in the field of optoelectronics . It serves as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .
Mode of Action
The compound’s mode of action is based on its ability to donate electrons, thereby creating exciplexes. These exciplexes are formed due to the interaction between the electron-rich 9H,9’H-3,3’-Bicarbazole and an electron-deficient compound . The formation of these exciplexes is crucial for the operation of OLED devices.
Biochemical Pathways
The formation of these exciplexes involves the transfer of electrons, which is a fundamental process in many biochemical pathways .
Result of Action
The primary result of the action of 9H,9’H-3,3’-Bicarbazole is the creation of exciplexes. These exciplexes are crucial for the operation of OLED devices, contributing to their ability to emit light .
Action Environment
The action of 9H,9’H-3,3’-Bicarbazole can be influenced by various environmental factors. For instance, the efficiency of exciplex formation can be affected by the presence of other compounds, temperature, and the specific conditions within an OLED device . Proper storage and handling of the compound are also important to maintain its stability and prevent any potential hazards .
Biochemical Analysis
Cellular Effects
It has been used in the development of organic light-emitting diodes (OLEDs), where it has shown to influence the performance of the devices
Molecular Mechanism
It is known to be involved in the formation of exciplexes in OLEDs
Temporal Effects in Laboratory Settings
It is known to be stable when stored in dry conditions at room temperature
Scientific Research Applications
9H,9’H-3,3’-Bicarbazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 9-Phenyl-9H,9’H-3,3’-Bicarbazole
- 9,9’-Di-4-n-butylphenyl-9H,9’H-3,3’-Bicarbazole
- 9,9’-Di-4-t-butylphenyl-9H,9’H-3,3’-Bicarbazole
Comparison:
- Uniqueness: 9H,9’H-3,3’-Bicarbazole is unique due to its specific electronic properties and stability, which make it highly suitable for use in optoelectronic devices .
- Differences: Compared to its analogs, 9H,9’H-3,3’-Bicarbazole exhibits different photoluminescence properties and higher efficiency in certain applications .
Properties
IUPAC Name |
3-(9H-carbazol-3-yl)-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-13-15(9-11-23(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-22(18)26-24/h1-14,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMOFXXLEABBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499226 | |
Record name | 9H,9'H-3,3'-Bicarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-49-2 | |
Record name | 9H,9'H-3,3'-Bicarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Bicarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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